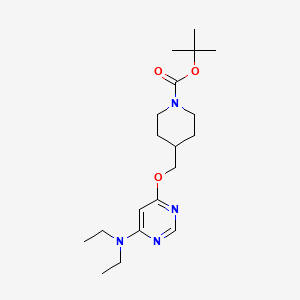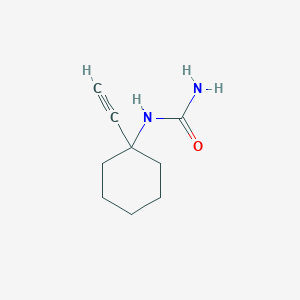
tert-Butyl 4-(((6-(diethylamino)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 4-(((6-(diethylamino)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H32N4O3 and its molecular weight is 364.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Anticancer Agents
This compound is an important intermediate in the synthesis of small molecule anticancer drugs. It is synthesized from commercially available piperidin-4-ylmethanol through several chemical reactions, including nucleophilic substitution and oxidation, with a high total yield. The significance of this compound is highlighted by its role in targeting the PI3K/AKT/mTOR pathway, crucial in cancer cell growth and survival. Research indicates that compounds containing this structure have been explored for their potential in overcoming resistance to tyrosine kinase inhibitors, which is a common challenge in cancer treatment (Zhang et al., 2018).
Development of Nociceptin Antagonists
Another research application involves its use as a useful intermediate in the efficient and practical asymmetric synthesis of nociceptin antagonists. These compounds are crucial in the study of pain and could lead to new therapeutic strategies for pain management. The synthesis process includes key steps such as diastereoselective reduction and isomerization, proving to be applicable for large-scale operation (Jona et al., 2009).
Role in Histamine H4 Receptor Ligand Development
Further research has explored the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor, which plays a role in inflammatory and immune responses. Optimization studies led to potent compounds that exhibit anti-inflammatory and antinociceptive activities, suggesting potential therapeutic applications (Altenbach et al., 2008).
Enabling Synthesis of Deoxycytidine Kinase Inhibitors
This compound is also a key intermediate in the synthesis of a new class of potent deoxycytidine kinase inhibitors. These inhibitors are of significant interest for their potential applications in cancer therapy, as they target a key enzyme involved in DNA synthesis and repair mechanisms (Zhang et al., 2009).
properties
IUPAC Name |
tert-butyl 4-[[6-(diethylamino)pyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3/c1-6-22(7-2)16-12-17(21-14-20-16)25-13-15-8-10-23(11-9-15)18(24)26-19(3,4)5/h12,14-15H,6-11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTSLADBFBUPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)OCC2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2579515.png)
![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2579517.png)
![3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2579518.png)


![[1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2579521.png)
![N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride](/img/structure/B2579524.png)

![4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2579529.png)



